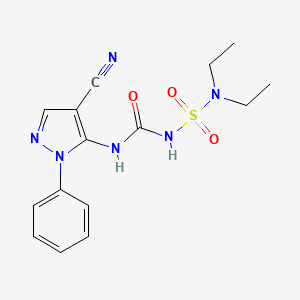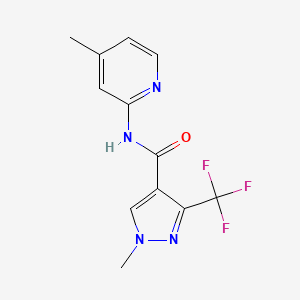
1-methyl-N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the literature.
Scientific Research Applications
Synthesis and Biological Activities
A significant application of this compound and its derivatives is in the development of antifungal agents. For instance, Wu et al. (2012) synthesized a series of derivatives and evaluated their antifungal activities against phytopathogenic fungi. Some compounds exhibited moderate antifungal activities, with notable inhibition activities against Gibberella zeae, showcasing their potential as commercial fungicides (Wu et al., 2012).
Mechanistic Insights and Chemical Synthesis
Research has also delved into the chemical synthesis and mechanistic insights of related compounds. Yıldırım et al. (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, providing theoretical studies on the reaction mechanisms (Yıldırım et al., 2005).
Antimicrobial and Nematocidal Applications
Derivatives of the compound have also been synthesized for antimicrobial and nematocidal applications. For example, studies by Zhao et al. (2017) introduced novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, showing that while these compounds had weak fungicidal activity, some exhibited good nematocidal activity against Meloidogyne incognita (Zhao et al., 2017).
Structural Analysis and Crystallography
The compound's derivatives have also been examined through structural analysis and crystallography, aiding in understanding their chemical behavior and potential for further modification. Bonacorso et al. (2003) explored the preparation and crystal structure determination of copper(II) chloride adducts with similar ligands, highlighting their structural features and potential anticancer applications (Bonacorso et al., 2003).
properties
IUPAC Name |
1-methyl-N-(4-methylpyridin-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-7-3-4-16-9(5-7)17-11(20)8-6-19(2)18-10(8)12(13,14)15/h3-6H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAECAKRCDJXXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN(N=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride](/img/structure/B2775227.png)
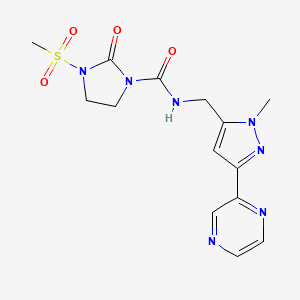
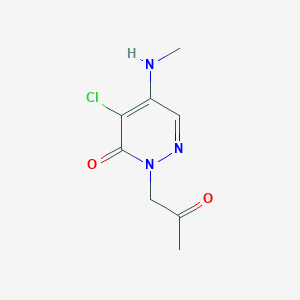
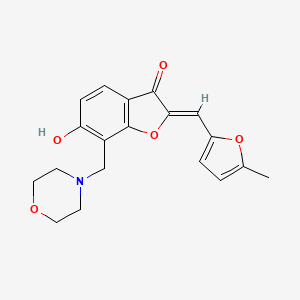
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775233.png)
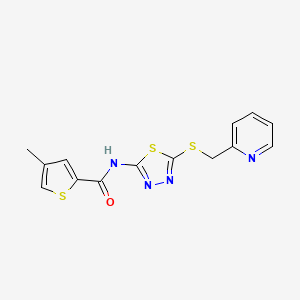
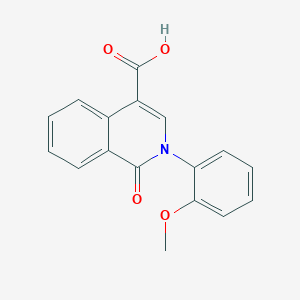
![1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775239.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2775241.png)
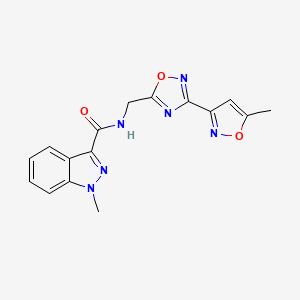
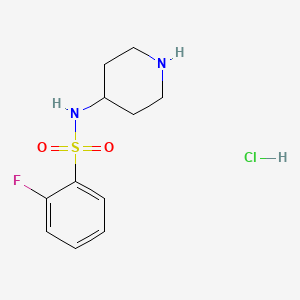
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)
